Product packaging for 8-Hydroxyloxapine(Cat. No.:CAS No. 61443-77-4)

8-Hydroxyloxapine

Cat. No.: B195979
CAS No.: 61443-77-4
M. Wt: 343.8 g/mol
InChI Key: VNJRIWXLPIYFGI-UHFFFAOYSA-N
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Description

Significance as a Key Metabolite of Loxapine (B1675254) in Biotransformation Studies

The biotransformation of loxapine into its various metabolites is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov In vitro studies using human liver microsomes have identified specific CYP enzymes responsible for the different metabolic pathways of loxapine. fda.govnih.gov

The formation of 8-hydroxyloxapine is primarily catalyzed by the enzyme CYP1A2. nih.govfda.govnih.gov This is in contrast to the formation of other major metabolites, such as 7-hydroxyloxapine (B195982), which is mediated by CYP2D6 and CYP3A4, and amoxapine (B1665473) (N-desmethylloxapine), which is formed by CYP3A4. nih.govnih.gov The involvement of different CYP enzymes highlights the complexity of loxapine metabolism and the potential for variability in metabolite levels among individuals due to genetic polymorphisms or co-administration of other drugs that may inhibit or induce these enzymes.

Following oral administration of loxapine, this compound is a major metabolite found in the bloodstream, with plasma levels often exceeding those of the parent drug. wikipedia.orgpsychiatrist.compsychiatryonline.org This high systemic exposure underscores the importance of understanding its pharmacological activity.

Current State and Gaps in Academic Research on this compound

Current research has established the metabolic pathway for the formation of this compound and its prevalence in the body after loxapine administration. europa.eufda.gov However, there are still significant gaps in the comprehensive understanding of this metabolite.

While some studies have characterized this compound as being relatively inactive at the dopamine (B1211576) D2 receptor compared to the parent compound, loxapine, and another metabolite, 7-hydroxyloxapine, further research is needed to fully elucidate its complete pharmacological profile. caymanchem.comeuropa.eunih.govpsychiatryonline.org For instance, one study noted that this compound can inhibit the uptake of serotonin (B10506) in human platelets in vitro, suggesting it may have some biological activity. caymanchem.com

Further research is warranted to:

Fully characterize the receptor binding profile of this compound across a wider range of neurotransmitter receptors.

Investigate the potential for this compound to contribute to the long-term therapeutic or adverse effects of loxapine treatment.

Explore the clinical implications of variability in this compound levels due to factors like genetics (e.g., CYP1A2 polymorphisms) and drug-drug interactions.

A more complete understanding of the pharmacokinetics and pharmacodynamics of this compound will ultimately contribute to the safer and more effective use of loxapine in clinical practice. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18ClN3O2 B195979 8-Hydroxyloxapine CAS No. 61443-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)24-17-5-3-13(23)11-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJRIWXLPIYFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210387
Record name 8-Hydroxyloxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61443-77-4
Record name 8-Hydroxyloxapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxyloxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYLOXAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q6HMM3XRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biotransformation and Enzymatic Genesis of 8 Hydroxyloxapine

Pathways of Loxapine (B1675254) Metabolism Leading to 8-Hydroxylation

The metabolism of loxapine involves several key biotransformation reactions, including aromatic hydroxylation, N-demethylation, and N-oxidation. Aromatic hydroxylation is the principal pathway leading to the formation of hydroxylated metabolites, with 8-hydroxyloxapine being a primary product of this process.

Elucidation of Cytochrome P450 Enzyme System Involvement

The Cytochrome P450 (CYP) enzyme system plays a pivotal role in the oxidative metabolism of loxapine. In vitro studies utilizing human liver microsomes and recombinant CYP isoforms have been instrumental in identifying the specific CYP enzymes involved in the formation of loxapine's major metabolites.

Research has consistently identified the CYP1A2 isoform as the primary enzyme responsible for the hydroxylation of loxapine to this compound nih.govnih.govfda.govmdpi.comtaylorandfrancis.comresearchgate.neteuropa.eu. Studies using cDNA-expressed CYP enzymes and selective inhibitors have demonstrated that CYP1A2 exhibits significant catalytic activity towards loxapine, specifically mediating the addition of a hydroxyl group to the aromatic ring at the 8-position nih.govfda.gov. This specificity highlights CYP1A2's critical role in generating this particular metabolite fda.govtaylorandfrancis.com.

Loxapine is also metabolized into other significant compounds, including 7-hydroxyloxapine (B195982), amoxapine (B1665473) (N-desmethylloxapine), and loxapine N-oxide. The enzymatic pathways for these metabolites differ from that of this compound, showcasing the diverse metabolic capabilities of the drug-metabolizing enzyme systems.

7-Hydroxyloxapine: The formation of 7-hydroxyloxapine is primarily attributed to CYP2D6, with contributions also observed from CYP3A4 nih.govnih.govfda.govmdpi.comtaylorandfrancis.comresearchgate.neteuropa.eu.

Amoxapine (N-desmethylloxapine): Amoxapine, a major metabolite and pharmacologically active compound, is mainly generated through N-demethylation mediated by CYP3A4, with additional involvement from CYP2C8, CYP2C9, and CYP2C19 nih.govnih.govfda.govmdpi.comtaylorandfrancis.comresearchgate.neteuropa.eu.

Loxapine N-Oxide: The N-oxidation of loxapine to loxapine N-oxide is primarily catalyzed by Flavin-Containing Monooxygenases (FMOs), although CYP3A4 has also been implicated in its formation nih.govnih.govfda.govmdpi.comtaylorandfrancis.comresearchgate.neteuropa.eu.

The relative abundance of these metabolites in humans, based on area under the curve (AUCinf) exposure ratios, indicates that this compound is the most prevalent metabolite fda.gov.

Table 1: Major Loxapine Metabolites and Primary Enzymes Involved

MetabolitePrimary Enzyme(s) InvolvedReferences
This compoundCYP1A2 nih.govnih.govfda.govmdpi.comtaylorandfrancis.comresearchgate.neteuropa.eu
7-HydroxyloxapineCYP2D6, CYP3A4 nih.govnih.govfda.govmdpi.comtaylorandfrancis.comresearchgate.neteuropa.eu
AmoxapineCYP3A4, CYP2C8, CYP2C9, CYP2C19 nih.govnih.govfda.govmdpi.comtaylorandfrancis.comresearchgate.neteuropa.eu
Loxapine N-OxideFMOs, CYP3A4 nih.govnih.govfda.govmdpi.comtaylorandfrancis.comresearchgate.neteuropa.eu

Table 2: Relative Exposure of Loxapine Metabolites in Humans

MetaboliteRelative Exposure (AUCinf)References
This compound50% fda.gov
7-Hydroxyloxapine10% fda.gov
Loxapine N-Oxide10% fda.gov
Amoxapine5% fda.gov

Characterization of Other Enzymatic Contributions to Loxapine Biotransformation

While the CYP system is central to loxapine's oxidative metabolism, other enzyme families also contribute to its biotransformation.

Flavin-Containing Monooxygenases (FMOs) are a class of enzymes that play a significant role in the metabolism of xenobiotics, including the N-oxidation of various compounds. For loxapine, FMOs are recognized as key contributors to the formation of loxapine N-oxide nih.govnih.govfda.govmdpi.comtaylorandfrancis.comresearchgate.neteuropa.eu. FMO-mediated reactions are generally considered detoxifications, and these enzymes often exhibit lower susceptibility to induction or inhibition compared to CYPs, potentially offering advantages in terms of drug-drug interaction profiles nih.govhyphadiscovery.comresearchgate.net.

Aromatic hydroxylation, the process by which a hydroxyl group (-OH) is introduced onto an aromatic ring, is a common Phase I metabolic reaction catalyzed primarily by CYP enzymes. This reaction typically involves the activation of molecular oxygen by the heme iron within the CYP active site, followed by the insertion of one oxygen atom into the substrate's aromatic ring, with the other oxygen atom being reduced to water, often requiring NADPH as a cofactor mdpi.com. The specific regioselectivity of hydroxylation, such as the formation of this compound, is influenced by the electronic and steric properties of the loxapine molecule and the precise architecture of the CYP1A2 active site drugs.comnih.gov. This process is a critical step in the biotransformation of loxapine, leading to the formation of its hydroxylated metabolites drugs.comnih.gov.

Compound Name List:

Loxapine

this compound

7-Hydroxyloxapine

Amoxapine (N-desmethylloxapine)

Loxapine N-Oxide

Processes of N-Demethylation and N-Oxidation

Loxapine's metabolism involves several key enzymatic reactions, with N-demethylation and N-oxidation being significant routes. N-demethylation, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP3A4, CYP2C19, and CYP2C8, removes a methyl group from the piperazine (B1678402) ring, yielding amoxapine (also known as N-desmethylloxapine) nih.govmedcentral.comresearchgate.nettaylorandfrancis.com. Amoxapine itself is a tricyclic antidepressant with its own pharmacological profile nih.govmedcentral.comresearchgate.netmdpi.com.

N-oxidation can occur at the nitrogen atoms within the piperazine ring or other parts of the molecule. This process is catalyzed by enzymes such as flavin-containing monoamine oxidases (FMOs) or, in some instances, by CYP enzymes like CYP3A4, leading to the formation of loxapine N-oxide nih.govmedcentral.comresearchgate.nettaylorandfrancis.commdpi.com. Loxapine N-oxide is generally considered an inactive metabolite medcentral.comdrugs.com.

While N-demethylation and N-oxidation are distinct pathways, they are often part of a broader metabolic cascade that can also include hydroxylation. Hydroxylation, particularly aromatic hydroxylation, is a critical step in the formation of hydroxylated derivatives like this compound. The enzyme CYP1A2 has been identified as the primary catalyst for the hydroxylation of loxapine at the 8-position, forming this compound nih.govresearchgate.nettaylorandfrancis.comd-nb.infonih.govcaymanchem.com. CYP3A4 and CYP2D6 are also involved in the hydroxylation of loxapine, specifically at the 7-position, yielding 7-hydroxyloxapine nih.govresearchgate.nettaylorandfrancis.comd-nb.infonih.gov.

Metabolic Flux and Interconversion Dynamics of Loxapine and its Hydroxylated Derivatives

Following administration, loxapine is extensively metabolized in the liver, leading to a complex interplay of parent drug and metabolite concentrations over time. The metabolic flux describes the rate and direction of these transformations. Loxapine is rapidly and extensively metabolized, with little to no unmetabolized drug being recovered in urine or feces, indicating a high degree of biotransformation medcentral.compharmacompass.comhres.ca.

The primary hydroxylated metabolites, this compound and 7-hydroxyloxapine, are formed through the action of specific CYP enzymes as described above nih.govmedcentral.comresearchgate.nettaylorandfrancis.comd-nb.infonih.govcaymanchem.com. Research indicates that this compound is a major metabolite found in serum, often present in higher concentrations than the parent drug itself medcentral.comnih.govnih.govnih.gov. For instance, after oral administration, this compound can reach maximum concentrations of 0.012-0.038 mcg/mL within 2-4 hours medcentral.com. In plasma samples from patients on loxapine, substantial amounts of 8-hydroxy metabolites have been observed, alongside lesser amounts of loxapine and amoxapine nih.gov.

The interconversion dynamics refer to how these compounds transform into one another. While loxapine is converted to this compound, there is limited evidence suggesting significant interconversion of this compound back to loxapine. Instead, this compound, along with other metabolites, is further processed, often through conjugation (e.g., glucuronidation or sulfation), before excretion medcentral.comhres.canih.govtandfonline.com. The elimination of loxapine and its metabolites occurs primarily via the kidneys, with conjugated metabolites in urine and unconjugated forms in feces medcentral.commdpi.comhres.canih.gov.

Molecular Level Pharmacology and Receptor Interactions of 8 Hydroxyloxapine Preclinical and in Vitro Studies

Ligand Binding Profile and Receptor Affinities

Preclinical investigations have characterized the binding affinities of 8-hydroxyloxapine to several key neurotransmitter receptor subtypes. These studies aim to elucidate the compound's potential to modulate neuronal activity, distinct from or in conjunction with the effects of loxapine (B1675254).

Investigation of Dopamine (B1211576) Receptor Subtype Binding (e.g., D1, D2, D3, D4, D5)

Loxapine, the parent compound, is known to display high affinity for dopamine D2 and D4 receptors caymanchem.cominterpriseusa.comwikipedia.orgpsychiatryonline.orgcaymanchem.comnih.govnih.gov. In contrast, this compound has been consistently described as having relatively low affinity for dopamine receptors when compared to loxapine caymanchem.cominterpriseusa.compsychiatryonline.orgcaymanchem.com. Specifically, studies suggest that this compound is largely inactive at dopamine D2 receptors psychiatryonline.org and exhibits only weak dopamine-D2 blocking activity researchgate.net. While loxapine also shows affinity for D4 receptors, specific quantitative data for this compound's interaction with D1, D3, D4, and D5 subtypes are not extensively detailed in the available literature, with the general consensus pointing towards a diminished receptor engagement compared to the parent drug.

Analysis of Serotonin (B10506) Receptor Subtype Binding (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT4, 5-HT6, 5-HT7)

Loxapine demonstrates significant affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes caymanchem.cominterpriseusa.comcaymanchem.comnih.gov. Similar to its interaction with dopamine receptors, this compound is generally considered to have low affinity for serotonin receptors, rendering it less pharmacologically potent in this regard than loxapine caymanchem.cominterpriseusa.comcaymanchem.com. However, a specific in vitro finding indicates that this compound inhibits the uptake of [14C]5-HT in human platelets with an IC50 value of 2 μM caymanchem.cominterpriseusa.comcaymanchem.com. This suggests a potential, albeit modest, interaction with the serotonin transporter system.

Competitive Ligand Binding Assays with Radioligands

Competitive ligand binding assays are crucial for determining the affinity of compounds for specific receptor sites.

Application of [3H]Imipramine in Cortical Membrane Studies

A study investigating the binding characteristics of loxapine and its metabolites utilized [3H]imipramine binding to rat cortical membranes researchgate.netnih.gov. In this assay, which probes sites related to serotonin reuptake and potentially other targets, the relative order of inhibition was found to be: amoxapine (B1665473) > 8-hydroxyamoxapine (B25638) > loxapine = this compound researchgate.netnih.gov. This result indicates that this compound has a degree of affinity for the [3H]imipramine binding site, comparable to that of loxapine, and is less potent than its related amoxapine metabolites in this specific assay.

Compound List:

this compound

Loxapine

Amoxapine

8-Hydroxyamoxapine

[3H]Imipramine

[14C]5-HT

Dopamine Receptors (D1, D2, D3, D4, D5)

Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT4, 5-HT6, 5-HT7)

Histamine Receptor (H1)

Alpha-Adrenergic Receptors (α1A)

Utilization of [3H]Spiperone in Striatal Membrane Studies

The interaction of this compound with dopamine receptors has been examined using radioligand binding assays, notably with [3H]spiperone, a ligand that binds to dopamine D2 receptors, among others. Striatal membranes are rich in dopamine receptors, making them a key tissue for evaluating the binding affinity of dopaminergic agents.

Research indicates that this compound exhibits a considerably lower affinity for [3H]spiperone binding sites in striatal membranes compared to its parent compound, loxapine, and its other hydroxylated metabolite, 7-hydroxyloxapine (B195982). Studies have described this compound as "essentially inactive" in displacing [3H]spiperone, suggesting a minimal direct interaction with D2 dopamine receptors at concentrations relevant to typical pharmacological assays nih.gov. Further comparative data suggests that while loxapine has a higher affinity, this compound possesses a significantly reduced affinity for these binding sites caymanchem.compsychiatrist.com.

Table 1: Comparative Dopamine D2 Receptor Binding Affinity

CompoundAffinity (Approx. Ki, nM)Reference
Loxapine610 psychiatrist.com
This compound150 psychiatrist.com

Note: Affinity data represents approximate Ki values derived from studies measuring the displacement of [3H]spiperone binding to rat striatal membranes. Values indicate the concentration of the compound required to inhibit 50% of the radioligand binding. Lower Ki values indicate higher affinity.

These findings suggest that the direct contribution of this compound to dopamine D2 receptor blockade, as measured by [3H]spiperone binding in striatal membranes, is limited when compared to the parent drug.

In Vitro Modulation of Neurotransmitter Transport Systems

Beyond receptor binding, the influence of this compound on neurotransmitter transport systems has also been a subject of investigation. Specifically, its ability to modulate the reuptake of serotonin has been explored.

Characterization of Serotonin Uptake Inhibition in Platelet Models

Platelets are known to express the serotonin transporter (SERT) and are often utilized as an in vitro model to study serotonin reuptake mechanisms. Studies have demonstrated that this compound can inhibit the uptake of serotonin in human platelets.

Research has quantified this inhibitory effect, reporting an IC50 value of 2 μM for this compound's inhibition of [14C]serotonin ([14C]5-HT) uptake in human platelet models caymanchem.comcaymanchem.com. This indicates that this compound possesses a moderate potency in blocking serotonin reuptake in this ex vivo system. Comparative studies also place this compound in a hierarchy of potency for inhibiting platelet serotonin uptake, being less potent than hydroxyamoxapine and amoxapine, but more potent than loxapine itself in this specific assay nih.gov.

Analytical Methodologies for 8 Hydroxyloxapine Quantification in Research

Integration of Stable Isotope-Labeled Internal Standards

The use of internal standards (IS) is a well-established practice in quantitative bioanalysis to correct for variability in sample preparation, instrumental drift, and matrix effects scispace.com. Stable isotope-labeled (SIL) internal standards, particularly those incorporating deuterium, are often considered the gold standard due to their near-identical chemical and physical properties to the target analyte. This similarity ideally ensures that the SIL IS undergoes similar extraction, ionization, and detection efficiencies as the analyte, thereby improving the accuracy and precision of the quantification scispace.com.

Utility of 8-Hydroxyloxapine-D8 in Quantitative Analytical Research

This compound-D8 is a deuterium-labeled analog of this compound, specifically designed for use as an internal standard in quantitative analytical research veeprho.comaxios-research.com. Its primary utility lies in enhancing the reliability of LC-MS/MS analyses for this compound in biological samples veeprho.com.

Key Benefits and Applications:

Improved Accuracy and Precision: By co-eluting and undergoing similar ionization and fragmentation processes as this compound, this compound-D8 effectively corrects for variations in sample preparation, matrix effects, and instrumental performance. This leads to more accurate and precise measurements of this compound concentrations scispace.comveeprho.com.

Pharmacokinetic Studies: In pharmacokinetic (PK) studies, precise quantification of drug metabolites like this compound is essential for understanding absorption, distribution, metabolism, and excretion (ADME) profiles. This compound-D8 aids in obtaining reliable PK data veeprho.com.

Metabolic Research: Researchers investigating the metabolic pathways of loxapine (B1675254) utilize this compound-D8 to accurately quantify this specific metabolite, contributing to a deeper understanding of drug metabolism veeprho.com.

Therapeutic Drug Monitoring (TDM): While not explicitly detailed for this compound itself in the provided results, SIL standards are generally crucial for TDM of antipsychotics, ensuring that drug levels are within the therapeutic window sci-hub.st.

Research Findings and Validation Data:

For instance, a validated LC-MS/MS method for loxapine and its metabolites, including this compound, in human plasma reported:

Calibration Curve Range: 0.0500–50.0 ng/mL nih.gov.

Precision: Between-run and inter-day precision varied from 0.0% to 13.8% for all analytes, including the lower limit of quantification (LLOQ) nih.gov.

Accuracy: Accuracy ranged from 86.4% to 109.3% of nominal values nih.gov.

Extraction Recovery: Recoveries for loxapine and its metabolites were reported to be above 80% nih.gov.

Another study validated methods for loxapine, amoxapine (B1665473), 7-OH-loxapine, 8-OH-loxapine, and loxapine N-oxide in human plasma. The results indicated:

Accuracy: ±13% researchgate.netnih.gov.

Intra-assay Precision: Less than 15% researchgate.netnih.gov.

Inter-assay Precision: Less than 10% researchgate.netnih.gov.

Extraction Recoveries: Ranged from 60% to 84% and were consistent across the concentration range studied researchgate.net.

Example Data Table: Method Validation Parameters for this compound Quantification (Illustrative based on reported studies)

ParameterReported Value Range (Illustrative)Notes
Calibration Range0.0500–50.0 ng/mLFor this compound in human plasma nih.gov
Accuracy86.4% – 109.3%Of nominal values nih.gov; ±13% researchgate.netnih.gov
Intra-assay Precision0.0% – 13.8%Between-run and inter-day precision nih.gov; <15% researchgate.netnih.gov
Inter-assay Precision0.0% – 13.8%Between-run and inter-day precision nih.gov; <10% researchgate.netnih.gov
Extraction Recovery> 80%For this compound and other metabolites nih.gov; 60%–84% researchgate.net
LLOQ0.0500 ng/mLLower Limit of Quantification nih.gov

Note: This table is illustrative, synthesizing typical validation parameters reported in studies involving this compound quantification. The direct use of this compound-D8 is implied to achieve or improve upon these metrics.

Considerations for SIL Standards:

Compound List:

this compound

this compound-D8

Loxapine

Loxapine N-oxide

Amoxapine

7-Hydroxyloxapine (B195982)

7-Hydroxy-amoxapine

8-Hydroxy-amoxapine

In Silico Studies and Computational Modeling of 8 Hydroxyloxapine

Molecular Docking Investigations of Ligand-Protein Interactions

Molecular docking is a widely utilized computational technique that predicts the preferred orientation of one molecule to another when bound to each other, aiming to identify potential binding modes and affinities. This method is crucial for understanding how a ligand interacts with its target protein at an atomic level.

Studies have explored the binding of 8-Hydroxyloxapine to various enzymes, notably Acetylcholinesterase (AChE), an enzyme implicated in neurological disorders such as Alzheimer's disease. In one such investigation, this compound was docked against the active pocket of AChE (PDB ID: 1ACJ). The results indicated a significant binding affinity, with a predicted binding energy (ΔG) of -9.13 kcal/mol mdpi.com. This value falls within the range of binding energies observed for other docked ligands in similar studies, which varied from -6.91 to -9.49 kcal/mol, suggesting a robust interaction with the enzyme's active site mdpi.comresearchgate.netnih.gov. For context, other compounds in the same study showed affinities such as -8.67 kcal/mol for MDIE and -8.25 kcal/mol for tacrine (B349632) researchgate.netnih.gov. The high affinity predicted for this compound positions it as a compound of interest for further investigation in the context of AChE inhibition.

Table 1: Molecular Docking Binding Affinity for this compound against Acetylcholinesterase

Target EnzymePDB IDLigandBinding Affinity (ΔG, kcal/mol)
Acetylcholinesterase1ACJThis compound-9.13

Beyond predicting binding strength, molecular docking also provides insights into the specific structural interactions between a ligand and its target. In the docking studies of this compound with AChE (PDB ID: 1ACJ), two-dimensional interaction analyses revealed that the compound occupies the active pocket, engaging with the surrounding secondary structural elements of the enzyme, specifically α-helix and β-sheet conformations mdpi.comresearchgate.net. Key interactions identified in similar docking scenarios involving AChE include critical hydrophobic contacts mediated by residues like Tryptophan 84 (TRP_84) and Glycine 442 (GLY_442), as well as important hydrogen bonds formed with Glutamic acid 199 (GLU_199) researchgate.net. These detailed interactions highlight the specific molecular recognition events that contribute to the compound's binding affinity.

Advanced Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are employed to investigate the temporal behavior and conformational stability of protein-ligand complexes. By simulating the movement of atoms and molecules over time, MD provides a dynamic view of how stable a binding interaction is. In studies involving the docking of various compounds, including those related to this compound's structural class, 100 ns MD simulations have been conducted to support the stability of the protein-ligand complexes researchgate.netnih.gov. These simulations typically assess stability through parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) researchgate.netnih.gov. While specific MD simulations focused exclusively on this compound are not detailed in the provided literature, the methodology and parameters used in related studies indicate the standard approach for evaluating the dynamic stability of such complexes.

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for molecular recognition and biological activity columbiaiop.ac.inmmsl.cz. Quantitative Structure-Activity Relationship (QSAR) studies, on the other hand, aim to establish a mathematical relationship between the chemical structure of compounds and their biological activity, enabling the prediction of activity for new molecules mdpi.com.

While specific pharmacophore models or QSAR studies directly focused on this compound across common drug targets like AChE were not extensively detailed in the reviewed literature, related computational analyses have been performed. For instance, computational modeling has indicated that Amoxapine (B1665473) and its metabolites, including this compound, bind to the GUS enzyme and satisfy critical pharmacophore features, such as aromatic interactions and hydrogen bonding biocrick.com. Generally, pharmacophore models and QSAR are powerful tools for understanding lead compound optimization and for virtual screening campaigns, allowing for the design of molecules with improved potency and pharmacokinetic properties columbiaiop.ac.inmdpi.com.

Virtual Screening and Computational Drug Discovery Applications

Virtual screening (VS) is a computational strategy used to analyze large databases of chemical compounds to identify those most likely to interact with a specific biological target mmsl.czwikipedia.org. This approach significantly accelerates the drug discovery process by prioritizing compounds for experimental testing, thereby reducing costs and time vjs.ac.vn. VS can be categorized into ligand-based methods, which rely on the properties of known active molecules, and structure-based methods, which utilize the three-dimensional structure of the target protein, often employing molecular docking mmsl.czwikipedia.org.

Although this compound is primarily known as a metabolite, its computational characterization, such as its docking affinity to AChE, suggests its potential relevance within drug discovery pipelines. Tools like PyRx facilitate virtual screening by integrating various computational modules for molecular docking and analysis sourceforge.io. While direct applications of this compound in broad virtual screening campaigns are not explicitly detailed, its known interactions and physicochemical properties could inform its inclusion or evaluation in such studies.

Predictive Models for Molecular Interactions and Biological Activity

Predictive models, including QSAR and machine learning approaches, are employed to forecast molecular interactions and biological activities. These models can predict a compound's efficacy, toxicity, and pharmacokinetic properties, guiding the selection of promising drug candidates mdpi.comchemrxiv.orgnih.gov. For example, QSAR models are developed to quantitatively correlate structural features with biological endpoints, such as enzyme inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) mdpi.com.

While specific predictive models built directly for this compound are not prominent in the reviewed literature, the general methodologies are well-established. Tools like MolPredictX offer web-based platforms for predicting biological activity against various targets, including those relevant to Alzheimer's disease, using in-house QSAR models nih.gov. The computational profiling of this compound, including its binding affinity to AChE and its general physicochemical properties, contributes to the broader dataset that can be utilized for developing or refining such predictive models in the future.

Compound List

this compound

Loxapine (B1675254)

Amoxapine

7-Hydroxyloxapine (B195982)

Loxapine N-oxide

Acetylcholinesterase (AChE)

GUS enzyme

Tacrine

MDIE

Isoxsuprine

MHEA

2-Aminooctadecane

Preclinical and in Vivo Disposition Research of 8 Hydroxyloxapine in Animal Models

Systemic and Regional Distribution Studies in Animal Organ Systems

Studies investigating the distribution of loxapine (B1675254) and its metabolites, including 8-Hydroxyloxapine, in animal organ systems reveal a complex pharmacokinetic profile characterized by extensive tissue distribution.

Research indicates that loxapine and its hydroxylated metabolites, such as 7-hydroxyloxapine (B195982) and this compound, readily distribute into brain tissue. Specifically, studies in rats have shown that following oral administration of loxapine, metabolites like 7-hydroxyloxapine accumulate significantly in various brain regions. Four hours post-administration, concentrations of 7-hydroxyloxapine in rat brain regions ranged from 68 to 124 ng/g, with particularly high levels observed in the striatum. In contrast, unchanged loxapine was found in only trace amounts (<5 ng/g) in the rat brain under similar conditions. researchgate.netresearchgate.netnih.govnih.govmdpi.compsychiatryonline.org

Brain distribution studies have highlighted that loxapine-hydroxylated metabolites, notably 7-hydroxyloxapine, can be localized in the striatum at higher concentrations than the parent compound, which aligns with their known affinity for dopamine (B1211576) D2 receptors. mdpi.com While specific quantitative data for this compound in distinct brain regions is less detailed in the reviewed literature compared to 7-hydroxyloxapine, general distribution studies confirm that loxapine and its metabolites are widely distributed, with the brain being a primary site of concentration. nih.govmedcentral.comsandoz.comdrugs.cominvivochem.cn The metabolite 7-hydroxyloxapine, rather than loxapine itself, has been identified as the main contributor to observed cataleptic effects in animal models, suggesting a significant role for these metabolites in central nervous system (CNS) activity. researchgate.netnih.gov

Loxapine and its metabolites have been detected in the cerebrospinal fluid (CSF) of animal models. nih.govsandoz.cominvivochem.cn Analytical methods have been developed for the simultaneous quantification of loxapine and its metabolites in rat brain tissues, plasma, and CSF. These methods report lower limits of quantification (LLOQs) for all analytes in CSF to be 10 ng/ml. researchgate.netnih.gov However, the concentrations of loxapine and its metabolites in CSF are generally considered to be low. researchgate.net

Animal studies utilizing radiolabeled loxapine have demonstrated its wide distribution across various body tissues. Highest concentrations have been reported in the brain, lungs, heart, liver, and pancreas. nih.govmedcentral.comsandoz.comdrugs.cominvivochem.cn The liver plays a pivotal role in the extensive metabolism of loxapine. drugs.comnih.govwikidoc.orgpendopharm.com In vitro studies using liver microsomes from various species have shown that hydroxylation is the predominant metabolic pathway for loxapine across all species examined, although significant interspecies variability in metabolism rates has been observed. nih.gov

Comparative Pharmacokinetic Profiling of Loxapine and its Metabolites in Animal Systems

Loxapine undergoes extensive metabolism in animal systems, primarily in the liver, via pathways including hydroxylation, N-oxidation, and N-demethylation. drugs.comnih.govwikidoc.orgpendopharm.comhres.ca The major active metabolites identified are 7-hydroxyloxapine and this compound. nih.govmedcentral.comwikidoc.orgpendopharm.comcaymanchem.com

In rat studies, pharmacokinetic profiling revealed that plasma concentrations of metabolites, such as 7-hydroxyloxapine, were substantially higher (approximately 15-20 times) than that of the parent loxapine four hours after oral administration. researchgate.net Similarly, brain exposure (AUC0-240min) for 7-hydroxyloxapine was comparable following both intranasal and oral administration in rats. researchgate.netnih.gov While loxapine itself is found in trace amounts in rat brain tissue, 7-hydroxyloxapine achieves much higher concentrations. researchgate.netnih.gov The ratio of this compound to loxapine in plasma has also been reported to be higher than that of 7-hydroxyloxapine to loxapine. researchgate.net

The pharmacokinetic profile of loxapine in animals shows that its serum half-life is approximately 3 hours. However, when considering total drug-related material (loxapine plus its metabolites), biphasic half-lives of approximately 5 hours for the alpha-phase and 19 hours for the beta-phase have been observed. sandoz.comhres.ca It is important to note that metabolic patterns can exhibit interspecies differences, potentially limiting direct extrapolation to human metabolism. europa.eu

Investigation of Metabolite Elimination and Excretion Pathways in Animal Models

Loxapine and its metabolites are primarily eliminated from the body through excretion in urine and feces. nih.govmedcentral.comsandoz.cominvivochem.cnwikidoc.orgpendopharm.comhres.ca Studies in rats have shown that 86% to 96% of an orally administered dose of radiolabeled loxapine succinate (B1194679) is recovered in urine and feces. hres.ca Similarly, in dogs, recovery rates range from 92% to 104%. sandoz.comhres.ca

The majority of the administered dose is excreted within the first 24 hours, with urine accounting for 56-70% and feces for 15-22% of the total excretion. medcentral.compendopharm.comresearchgate.net Notably, little to no unmetabolized loxapine is recovered in either urine or feces, indicating extensive metabolism. nih.govmedcentral.cominvivochem.cnhres.ca The metabolites found in urine are predominantly in conjugated forms (e.g., glucuronide or sulfate (B86663) conjugates), whereas those excreted in feces are mainly unconjugated. nih.govmedcentral.comsandoz.cominvivochem.cnpendopharm.comhres.ca Five primary metabolites have been identified in urine: loxapine N-oxide, this compound, 7-hydroxyloxapine, 8-hydroxyamoxapine (B25638), and 7-hydroxyamoxapine. sandoz.compendopharm.com

Data Tables

Table 1: Representative Brain Region Concentrations of Loxapine Metabolites in Rats (4 Hours Post-Oral Administration)

CompoundStriatum Concentration (ng/g)Other Brain Regions (ng/g)Reference
Loxapine< 5Trace researchgate.netnih.gov
7-Hydroxyloxapine68 - 12468 - 124 researchgate.netnih.gov
This compoundNot specifiedNot specifiedN/A

Note: Data for this compound in specific brain regions was not quantified in the reviewed literature. 7-Hydroxyloxapine is presented as a key active metabolite with detailed regional data.

Table 2: Recovery of Radiolabeled Loxapine Succinate in Animal Excreta

Animal SpeciesRoute of AdministrationTotal Recovery (%)Primary Excretion RoutesReference
RatOral86 - 96Urine and Feces hres.ca
DogOral92 - 104Urine and Feces sandoz.comhres.ca

Compound List

this compound

Loxapine

7-Hydroxyloxapine

Amoxapine (B1665473)

Loxapine N-oxide

8-Hydroxydesmethylloxapine

7-Hydroxydesmethylloxapine

7-Hydroxyamoxapine

8-Hydroxyamoxapine

Future Directions and Emerging Research Avenues for 8 Hydroxyloxapine Studies

Elucidating Underexplored Pharmacological Roles and Interactions

Future research should pivot towards a more systematic characterization of 8-hydroxyloxapine's interactions with a broad array of neuroreceptors. Beyond the dopaminergic system, its affinity for various serotonin (B10506), histamine, adrenergic, and muscarinic receptor subtypes should be comprehensively profiled. Such studies could reveal previously unknown pharmacological activities that may contribute to either the efficacy or the adverse effects observed during loxapine (B1675254) therapy.

Furthermore, the potential for drug-drug interactions (DDIs) involving this compound is a significant and underexplored area. drugs.comdrugbank.com Research should be directed at understanding how co-administered drugs might affect the metabolic pathways of this compound or how this compound itself might influence the metabolism of other drugs. Investigating its potential as an inhibitor or inducer of cytochrome P450 (CYP) enzymes or drug transporters is crucial for predicting and mitigating clinically relevant DDIs.

Research FocusRationalePotential Impact
Broad Receptor ProfilingTo identify novel pharmacological targets beyond dopamine (B1211576) D2 receptors.Uncover contributions to loxapine's therapeutic effects or side effects.
Drug-Drug Interaction StudiesTo assess its potential to inhibit or induce metabolizing enzymes and transporters.Improve prediction of adverse events in polypharmacy scenarios.
Off-Target Activity ScreeningTo explore interactions with non-traditional targets (e.g., ion channels, enzymes).Reveal novel therapeutic applications or mechanisms of toxicity.

Advanced Enzymatic Phenotyping and Genotype-Phenotype Correlation Studies in Metabolizing Enzymes

The formation of this compound is primarily catalyzed by the cytochrome P450 enzyme CYP1A2. fda.govresearchgate.net This enzyme is known for its significant interindividual variability in activity, influenced by genetic polymorphisms and environmental factors such as smoking. genesight.comnih.gov While CYP1A2 is identified as the major enzyme, the contribution of other CYP isoforms, such as CYP2J2, has also been suggested and warrants further investigation. researchgate.net

Future research must focus on advanced enzymatic phenotyping to precisely delineate the roles of various enzymes in this compound metabolism. This involves using panels of recombinant human CYP enzymes and specific chemical inhibitors to confirm the primary metabolic pathways and identify minor contributing enzymes.

Moreover, establishing a clear genotype-phenotype correlation is a critical next step. nih.govnih.gov Large-scale clinical studies are needed to investigate the impact of specific CYP1A2 genetic variants on this compound plasma concentrations and the this compound/loxapine metabolic ratio. mdpi.com Such studies should also account for inducing factors like smoking, which can significantly increase CYP1A2 activity. genesight.com Beyond CYP enzymes, the role of UDP-glucuronosyltransferases (UGTs) in the phase II metabolism (glucuronidation) of this compound is an important, yet understudied, area. nih.govwikipedia.orgnih.gov Identifying the specific UGT isoforms involved (e.g., UGT2B10) and the impact of their genetic variants could provide a more complete picture of this compound clearance. researchgate.netresearchgate.net

Table: Key Enzymes in this compound Metabolism and Future Research Areas

Enzyme Family Specific Isoform (Known/Potential) Role in Metabolism Future Research Focus
Cytochrome P450 (CYP) CYP1A2 (Major) fda.govresearchgate.net Formation of this compound from loxapine. Impact of genetic polymorphisms (e.g., -163C>A) and inducers (smoking) on metabolic ratios. genesight.com
CYP2J2 (Potential) researchgate.net Minor contribution to this compound formation. Confirmation and quantification of its role relative to CYP1A2.

Development of Novel Analytical Techniques for Comprehensive Metabolite Profiling

The accurate quantification of this compound and other loxapine metabolites is essential for pharmacokinetic studies. Current methods predominantly rely on high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net These techniques offer high sensitivity and selectivity, allowing for the simultaneous measurement of loxapine and its major metabolites from biological matrices like human plasma. nih.govresearchgate.net Existing validated methods have achieved lower limits of quantitation around 0.0500 ng/mL. nih.gov

While current methods are robust, the future lies in the development of novel analytical strategies for more comprehensive metabolite profiling. nih.govmdpi.comresearchgate.netmdpi.com High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, can facilitate the discovery of previously unknown or trace-level metabolites without the need for reference standards for every single metabolite. nih.govmdpi.com The application of untargeted and targeted data mining techniques, including mass defect filtering and background subtraction, can accelerate the identification process. nih.gov

Furthermore, there is a need for analytical methods that can be applied to different biological matrices beyond plasma, such as cerebrospinal fluid (CSF) and specific brain regions, to understand the distribution and disposition of this compound within the central nervous system. researchgate.net The development of advanced sample preparation techniques, like micro-elution solid-phase extraction, will be crucial for handling smaller sample volumes and improving recovery. nih.gov

Analytical TechniqueApplication in this compound ResearchAdvantages and Future Directions
LC-MS/MSGold standard for targeted quantification in plasma. nih.govresearchgate.netDevelopment of methods for broader matrices (CSF, brain tissue); miniaturization for smaller sample volumes. researchgate.net
High-Resolution MS (e.g., Q-TOF)Untargeted screening for novel and trace metabolites. nih.govmdpi.comApplication in comprehensive metabolomics to build a complete profile of loxapine biotransformation.
Advanced Sample PreparationSolid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). nih.govmdpi.comMiniaturization (μSPE), automation, and development of more selective sorbents to enhance recovery and reduce matrix effects.

Integration of Sophisticated In Silico Approaches for Deeper Mechanistic Insights and Predictive Modeling

In silico modeling offers a powerful, cost-effective approach to complement traditional in vitro and in vivo studies. nih.gov These computational tools can be used to predict metabolic pathways, identify potential drug-drug interactions, and provide mechanistic insights into enzyme-substrate binding. An in silico study has already explored the binding patterns of this compound with the acetylcholinesterase (AChE) active site, suggesting a potential for computational methods to screen for off-target interactions. researchgate.net

Future research should leverage more sophisticated in silico approaches. Physiologically-based pharmacokinetic (PBPK) modeling, for instance, can be developed to predict the absorption, distribution, metabolism, and excretion (ADME) of this compound. nih.govnih.govbohrium.commdpi.comresearchgate.net A validated PBPK model could simulate the impact of genetic polymorphisms in CYP1A2, varying degrees of organ impairment, or the effects of co-administered CYP1A2 inhibitors or inducers on this compound exposure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the metabolic fate of this compound and to identify which of its structural features are most susceptible to enzymatic action. Molecular docking and dynamic simulations can provide a deeper understanding of how this compound interacts with the active sites of metabolizing enzymes like CYP1A2, explaining the substrate specificity and the potential for competitive inhibition. nih.gov

In Silico ApproachApplication for this compoundExpected Outcome
Physiologically-Based Pharmacokinetic (PBPK) ModelingPredict pharmacokinetics in various populations and DDI scenarios. nih.govbohrium.comGuide dosing in special populations; predict the magnitude of interactions with CYP1A2 modulators.
Quantitative Structure-Activity Relationship (QSAR)Predict metabolic "soft spots" and potential for further metabolism. Aid in the design of future studies by highlighting likely metabolic transformations.
Molecular Docking and DynamicsSimulate binding to CYP1A2 and other enzymes or receptors. researchgate.netnih.govProvide mechanistic insights into substrate specificity and potential for inhibition or off-target binding.
Pharmacokinetic-Pharmacodynamic (PK/PD) ModelingRelate plasma concentrations of this compound to potential biological effects. semanticscholar.orgHelp determine if the metabolite's concentration contributes to clinical outcomes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.